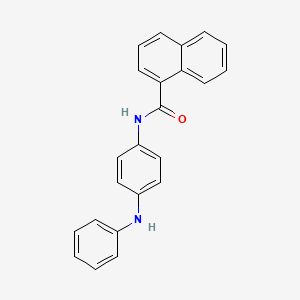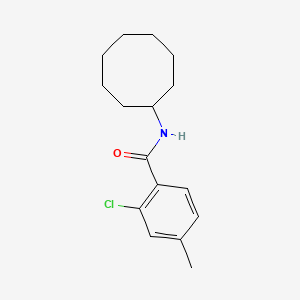
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone, also known as 4-ACPH, is a small molecule compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in DNA synthesis and cell proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in preventing and treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone in lab experiments is its relatively low cost compared to other compounds used in cancer research. Additionally, its synthesis method has been optimized to yield high purity and high yield, making it easier to obtain for research purposes. However, one limitation of using 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone. One area of interest is its potential use in combination therapy with other cancer therapeutic agents. Additionally, further studies are needed to determine its toxicity in vivo and its potential as a therapeutic agent for other diseases. Finally, its mechanism of action should be further elucidated to better understand its potential use in cancer research.
In conclusion, 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone is a small molecule compound that has been studied extensively for its potential use in cancer research. Its synthesis method has been optimized to yield high purity and high yield, and its mechanism of action has been studied in detail. While it has potential as a cancer therapeutic agent, further research is needed to determine its full potential and limitations.
Synthesemethoden
The synthesis of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone involves the reaction of 4-nitrobenzaldehyde with 6-chloro-2-pyrimidinylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various chromatographic techniques. This method has been optimized to yield high purity and high yield of 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone has been studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone may have potential as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
6-chloro-2-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-1-3-8(4-2-7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYWEYRRJSSFGJ-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzaldehyde (4-amino-6-chloro-2-pyrimidinyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-di-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5886281.png)
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)

![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)


![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)